molecular formula C11H9N3S2 B12790847 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine CAS No. 66077-84-7

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine

Cat. No.: B12790847
CAS No.: 66077-84-7
M. Wt: 247.3 g/mol
InChI Key: RTWXQALODKIXNT-UHFFFAOYSA-N
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Description

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine is a heterocyclic compound that features a unique combination of pyridine, thiophene, and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. For instance, the reaction may involve the use of methylthio-substituted pyridine and thiophene derivatives, followed by cyclization with diazepine-forming agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine is unique due to its specific combination of pyridine, thiophene, and diazepine rings, along with the presence of a methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

66077-84-7

Molecular Formula

C11H9N3S2

Molecular Weight

247.3 g/mol

IUPAC Name

8-methylsulfanyl-5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene

InChI

InChI=1S/C11H9N3S2/c1-15-11-7-5-16-6-9(7)13-10-8(14-11)3-2-4-12-10/h2-6H,1H3,(H,12,13)

InChI Key

RTWXQALODKIXNT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(NC3=CSC=C31)N=CC=C2

Origin of Product

United States

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